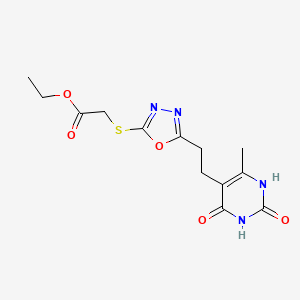
2-((1-(4-methylbenzyl)-1H-indol-3-yl)thio)-N-phenethylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((1-(4-methylbenzyl)-1H-indol-3-yl)thio)-N-phenethylacetamide is a complex organic compound that features a combination of indole, thioether, and acetamide functional groups
Mecanismo De Acción
Target of Action
Similar compounds have shown activity against a group of phytopathogenic fungi, including botrytis cinerea, fusarium oxysporum, and aspergillus spp .
Mode of Action
It is known that the activity of similar compounds depends mainly on the side chains of the nucleus compound .
Biochemical Pathways
Thiazole derivatives, which this compound is a part of, have been found in many potent biologically active compounds, such as antimicrobial, antifungal, antiviral, and antitumor or cytotoxic drug molecules .
Result of Action
Similar compounds have shown interesting activity against certain fungi, suggesting that they may have antifungal properties .
Métodos De Preparación
The synthesis of 2-((1-(4-methylbenzyl)-1H-indol-3-yl)thio)-N-phenethylacetamide typically involves multi-step organic reactionsThe reaction conditions often involve the use of solvents such as ethanol or dioxane, and catalysts like sodium metabisulfite .
Análisis De Reacciones Químicas
2-((1-(4-methylbenzyl)-1H-indol-3-yl)thio)-N-phenethylacetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the reduction of the acetamide group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the indole or benzyl positions, often using reagents like sodium hydride or alkyl halides.
Aplicaciones Científicas De Investigación
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: This compound has shown potential as a bioactive molecule, with studies exploring its effects on various biological pathways.
Medicine: Research is ongoing to investigate its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific molecular targets is beneficial.
Industry: It is used in the development of new materials with unique properties, such as enhanced stability or reactivity .
Comparación Con Compuestos Similares
2-((1-(4-methylbenzyl)-1H-indol-3-yl)thio)-N-phenethylacetamide can be compared with other similar compounds, such as:
2-((1-(4-methylbenzyl)-1H-indol-3-yl)thio)acetamide: Lacks the phenethyl group, which may affect its binding affinity and reactivity.
N-phenethyl-2-(1H-indol-3-yl)acetamide: Lacks the thioether linkage, which can influence its chemical stability and biological activity.
2-(4-methylbenzylthio)-N-phenethylacetamide: Lacks the indole moiety, which is crucial for its interaction with biological targets
This detailed analysis provides a comprehensive overview of this compound, highlighting its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propiedades
IUPAC Name |
2-[1-[(4-methylphenyl)methyl]indol-3-yl]sulfanyl-N-(2-phenylethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26N2OS/c1-20-11-13-22(14-12-20)17-28-18-25(23-9-5-6-10-24(23)28)30-19-26(29)27-16-15-21-7-3-2-4-8-21/h2-14,18H,15-17,19H2,1H3,(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQNLURQQWFORQF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C=C(C3=CC=CC=C32)SCC(=O)NCCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-[(4-Hydroxyphenyl)methyl]oxolan-2-one](/img/structure/B2973435.png)


![N-ethyl-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl]ethanediamide](/img/structure/B2973441.png)
![2-cyano-3-({4-[2,5-dimethyl-1-(2-phenylethyl)-1H-pyrrol-3-yl]-1,3-thiazol-2-yl}amino)but-2-enamide](/img/structure/B2973442.png)





![2-{2-[(4-Methoxybenzyl)amino]ethoxy}ethanol](/img/structure/B2973452.png)
